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Compound of Interest

Compound Name:
(2-Bromo-4-

methylphenyl)methanol

CAS No.: 824-53-3

Cat. No.: B1527726

Get Quote

CAS Number: 824-53-3 Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol IUPAC Name: (2-
Bromo-4-methylphenyl)methanol[1]

Executive Summary
(2-Bromo-4-methylphenyl)methanol is a bifunctional building block containing a polar

benzylic hydroxyl group and a lipophilic brominated aromatic core. Its solubility behavior is

governed by the competition between the hydrogen-bonding capability of the alcohol moiety

and the hydrophobic nature of the aryl bromide. Understanding this balance is critical for

optimizing reaction conditions (e.g., Suzuki couplings, oxidations) and purification processes

(recrystallization).

This guide details the solubility landscape of the compound, categorizing solvents by

thermodynamic compatibility, and provides field-tested protocols for solubility determination and

recrystallization.
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Physicochemical Profile & Solubility Mechanism[2]
Structural Determinants of Solubility
The molecule exhibits a "push-pull" solubility mechanism:

Hydrophilic Domain: The hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond

donor and acceptor, facilitating solubility in polar protic solvents (Alcohols) and polar aprotic

solvents (DMSO, DMF).

Lipophilic Domain: The 2-bromo and 4-methyl substituents on the benzene ring increase

lipophilicity (Calculated LogP ~2.1), enhancing affinity for chlorinated solvents and ethers

while reducing water solubility.

Crystal Lattice Energy: As a solid at room temperature, the compound possesses significant

lattice energy derived from intermolecular hydrogen bonding and

-stacking. Solvents must overcome this energy to effect dissolution.

Solubility Landscape Table
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Solvent Class
Representative
Solvents

Solubility Status Mechanistic Insight

Polar Aprotic DMSO, DMF, DMAc High

Strong dipole

interactions disrupt

the crystal lattice;

ideal for reaction

media.[2]

Chlorinated
Dichloromethane

(DCM), Chloroform
High

High polarizability of

the solvent interacts

favorably with the soft

bromine substituent.

[2]

Polar Protic
Methanol, Ethanol,

Isopropanol
High

Solvation driven by

hydrogen bonding

with the benzylic

hydroxyl group.[2]

Ethers
THF, 1,4-Dioxane,

Diethyl Ether
Moderate to High

Oxygen lone pairs in

solvent accept H-

bonds from the solute;

THF is superior to

Et₂O due to higher

polarity.[2]

Esters
Ethyl Acetate,

Isopropyl Acetate
Moderate

Good general solvent;

often used as the

"good" solvent in

recrystallization pairs.

[2]

Aromatic

Hydrocarbons
Toluene, Xylene Moderate

Soluble upon heating;

often used for

azeotropic drying or

hot recrystallization.[2]

Aliphatic

Hydrocarbons

Hexanes, Heptane,

Pentane

Low / Insoluble Lacks the polarity to

break solute-solute H-
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bonds; functions as an

anti-solvent.[2]

Aqueous Water Very Low

The hydrophobic

aromatic core

dominates; insoluble

at neutral pH.[2]

Experimental Protocols
Protocol A: Quantitative Solubility Determination
(Shake-Flask Method)
For determining the saturation limit (mg/mL) in a specific solvent for process scale-up.

Reagents: (2-Bromo-4-methylphenyl)methanol (Solid), Target Solvent (HPLC Grade).

Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

Addition: Add 500 µL of the target solvent.

Equilibration: Cap the vial and agitate (vortex or shaker) for 24 hours at 25°C.

Observation: If fully dissolved, add more solid until saturation (precipitate remains).

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve to

determine concentration.

Protocol B: Purification via Recrystallization
The most effective method for purifying this intermediate from reaction byproducts.

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).

Dissolution: Place the crude solid in a flask. Add the minimum amount of Ethyl Acetate

required to dissolve the solid at near-boiling temperature (approx. 70°C).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemeo.com/cid/13-870-1/Aniline
https://www.chemeo.com/cid/13-870-1/Aniline
https://www.benchchem.com/product/b1527726/docs?utm_src=pdf-body#technical-guide-solubility-profile-applications-of-2-bromo-4-methylphenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clarification: If insoluble particulates remain, filter the hot solution through a pre-warmed

glass frit.

Nucleation: Remove from heat. While still warm, add Hexanes dropwise until a faint,

persistent turbidity (cloud point) appears.

Crystallization: Add 1-2 drops of Ethyl Acetate to clear the solution. Allow the flask to cool

slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

Isolation: Filter the resulting white crystals and wash with cold Hexanes. Dry under vacuum.

[3]

Visualization of Workflows
Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended

application (Reaction vs. Purification).

Start: Select Solvent for
(2-Bromo-4-methylphenyl)methanol

What is the Goal?

Chemical Reaction Purification / Isolation

Pd-Catalyzed Coupling
(Suzuki/Heck) Oxidation to Aldehyde Reduction Precursor Recrystallization Flash Chromatography

Use: 1,4-Dioxane, Toluene,
or DMF/Water Use: DCM or DMSO Use: THF or Diethyl Ether

(Anhydrous)
Pair: EtOAc (Hot) + Hexanes

Alt: DCM + Heptane
Eluent: Hexanes / EtOAc

Gradient (0-30%)
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Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications in Synthesis
The solubility profile of (2-Bromo-4-methylphenyl)methanol directly impacts its utility in

downstream synthesis:

Suzuki-Miyaura Coupling:

Reaction: Coupling of the aryl bromide with boronic acids.

Preferred Solvent:1,4-Dioxane/Water or Toluene. The compound's solubility in these

organic solvents allows for high-concentration reaction mixtures, while the addition of

water dissolves the inorganic base (e.g., K₂CO₃).

Oxidation (Swern or Dess-Martin):

Reaction: Conversion of the alcohol to 2-bromo-4-methylbenzaldehyde.[4]

Preferred Solvent:DCM. The high solubility in DCM at low temperatures (-78°C for Swern)

ensures homogeneous reaction kinetics and prevents precipitation of intermediates.

Nucleophilic Substitution:

Reaction: Conversion of the alcohol to a benzyl halide or ether.

Preferred Solvent:THF or DMF. These solvents solvate the anionic nucleophiles effectively

while keeping the substrate in solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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